3-Chloro-1,1,2-trifluoroprop-1-ene 3-Chloro-1,1,2-trifluoroprop-1-ene
Brand Name: Vulcanchem
CAS No.: 364631-88-9
VCID: VC19079436
InChI: InChI=1S/C3H2ClF3/c4-1-2(5)3(6)7/h1H2
SMILES:
Molecular Formula: C3H2ClF3
Molecular Weight: 130.49 g/mol

3-Chloro-1,1,2-trifluoroprop-1-ene

CAS No.: 364631-88-9

Cat. No.: VC19079436

Molecular Formula: C3H2ClF3

Molecular Weight: 130.49 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1,1,2-trifluoroprop-1-ene - 364631-88-9

Specification

CAS No. 364631-88-9
Molecular Formula C3H2ClF3
Molecular Weight 130.49 g/mol
IUPAC Name 3-chloro-1,1,2-trifluoroprop-1-ene
Standard InChI InChI=1S/C3H2ClF3/c4-1-2(5)3(6)7/h1H2
Standard InChI Key HLKBDWUYTHOCIJ-UHFFFAOYSA-N
Canonical SMILES C(C(=C(F)F)F)Cl

Introduction

Structural and Nomenclature Considerations

Halogenated propene derivatives are defined by the position of substituents on the three-carbon chain. The numbering of carbon atoms significantly impacts reactivity and applications:

  • 2-Chloro-3,3,3-trifluoroprop-1-ene (CAS 2730-62-3): Chlorine at carbon 2, trifluoromethyl group at carbon 3.

  • trans-1-Chloro-3,3,3-trifluoropropene (CAS 102687-65-0): Chlorine at carbon 1, trifluoromethyl group at carbon 3, with trans-configuration.

Synthesis and Industrial Production

Synthesis of 2-Chloro-3,3,3-trifluoroprop-1-ene

This compound is synthesized via fluorination and dehydrohalogenation of 1,1,1,3,3-pentachloropropane (PCP) using hydrogen fluoride (HF) as a fluorinating agent. Catalysts such as antimony pentafluoride (SbF₅) on inert supports enhance reaction efficiency, achieving yields exceeding 80% in continuous flow reactors . The reaction mechanism involves sequential substitution of chlorine atoms by fluorine, followed by elimination of HCl to form the double bond.

Production of trans-1-Chloro-3,3,3-trifluoropropene

Industrial synthesis employs gas-phase fluorination of 1,1,1,3,3-pentachloropropane with HF over block catalysts (e.g., Cr₂O₃/Al₂O₃). The trans-isomer is favored under optimized conditions (100–170°C, excess HF), with a one-way yield of 65–75% . A two-step process further purifies the product:

  • Liquid-phase fluorination at 50–110°C to produce a mixture of cis and trans isomers.

  • Gas-phase isomerization using HCl to convert cis-1-chloro-3,3,3-trifluoropropene to the trans-form, avoiding azeotropic separation challenges .

Physicochemical Properties

Key properties of these compounds are summarized below:

Property2-Chloro-3,3,3-trifluoroprop-1-enetrans-1-Chloro-3,3,3-trifluoropropene
Molecular FormulaC₃H₂ClF₃C₃H₂ClF₃
Molecular Weight (g/mol)130.49130.5
Boiling Point (°C)1521
Density (g/cm³)1.2951.312
Flash Point (°C)-16-10
Vapor Pressure (20°C)1.45 bar0.184 ppm per mg/m³

Both compounds are low-boiling liquids requiring pressurized storage. The trans-isomer exhibits higher thermal stability, making it preferable for high-temperature applications .

Applications and Industrial Relevance

Refrigerants and Fire Suppressants

trans-1-Chloro-3,3,3-trifluoropropene (HCFC-1233zd(E)) is a fourth-generation refrigerant with a low global warming potential (GWP < 1). Its radical scavenging ability (decomposing into HCl and CF₃ radicals) also makes it effective in fire suppression systems, where it quenches combustion chain reactions .

Agrochemical Intermediates

2-Chloro-3,3,3-trifluoroprop-1-ene is a precursor to tefluthrin, a soil insecticide. The electron-withdrawing trifluoromethyl group enhances the bioactivity of the final product, enabling efficient pest control at low concentrations.

Polymer Chemistry

Both isomers participate in radical polymerization to yield fluorinated polymers with exceptional chemical resistance. For example, poly(1-chloro-3,3,3-trifluoropropene) is used in corrosion-resistant coatings for industrial equipment.

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